Oxathiolan, 5FU-(-)-alpha

Analytical Chemistry Pharmaceutical Quality Control Chiral Separation

Oxathiolan, 5FU-(-)-alpha (CAS 149819-47-6) is a single, defined stereoisomer of the 1,3-oxathiolane nucleoside class, chemically designated as 5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione. This compound is the alpha-D-(2S,5S) configured 5-fluorouracil analog within the broader family of 2',3'-dideoxy-3'-thiacytidine derivatives.

Molecular Formula C8H9FN2O4S
Molecular Weight 248.23 g/mol
CAS No. 149819-47-6
Cat. No. B116264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxathiolan, 5FU-(-)-alpha
CAS149819-47-6
SynonymsOxathiolan, 5FU-(-).a.
Molecular FormulaC8H9FN2O4S
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESC1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F
InChIInChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m0/s1
InChIKeyKOGYOPLNKQJQFM-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxathiolan, 5FU-(-)-alpha (CAS 149819-47-6): Stereochemical Identity and Procurement-Relevant Baseline


Oxathiolan, 5FU-(-)-alpha (CAS 149819-47-6) is a single, defined stereoisomer of the 1,3-oxathiolane nucleoside class, chemically designated as 5-fluoro-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione . This compound is the alpha-D-(2S,5S) configured 5-fluorouracil analog within the broader family of 2',3'-dideoxy-3'-thiacytidine derivatives [1]. It is primarily utilized as a chiral reference standard and process-related impurity marker in the analytical quality control of the antiviral drug emtricitabine (FTC), which is the beta-L-(2R,5S) enantiomer [2].

Chiral reference standard for emtricitabine analysis
Process-related impurity marker for QC
System suitability standard for chiral HPLC methods

Why Oxathiolan, 5FU-(-)-alpha (CAS 149819-47-6) Cannot Be Interchanged with Other Oxathiolane Nucleoside Analogs


In the 1,3-oxathiolane nucleoside class, both the absolute configuration at the C2/C5 ring positions and the nature of the pyrimidine base dictate antiviral potency, enzymatic activation, and toxicity profiles. The alpha-isomer (2S,5S or 2R,5R) and the beta-isomer (2S,5R or 2R,5S) exhibit divergent affinities for human 2'-deoxycytidine kinase, the rate-limiting activation enzyme, with the (-)-beta-enantiomers showing up to 20-fold greater anti-HIV-1 potency in peripheral blood mononuclear (PBM) cells [1]. Furthermore, the 5-fluorouracil base in Oxathiolan, 5FU-(-)-alpha confers distinct metabolic and cytotoxic liabilities compared to 5-fluorocytosine congeners such as emtricitabine [2]. Substituting this compound with a generic 'oxathiolane nucleoside' without precise stereochemical and base specification will compromise analytical accuracy and biological interpretation.

Stereochemical mismatch: Alpha-isomer may not reproduce antiviral activity of beta-isomer; interchanging may shift assay interpretation.
Base-specific profile: 5-FU base confers distinct metabolic pathway compared to 5-FC; generic substitution may alter cytotoxicity endpoints.
Chiral purity requirement: Enantiomeric specificity (2S,5S) is required for HPLC system suitability; opposite enantiomer or racemate may not serve as equivalent marker.

Quantitative Differential Evidence for Oxathiolan, 5FU-(-)-alpha (CAS 149819-47-6) Against Closest Analogs


Stereochemical Purity: Defined (2S,5S)-trans Configuration as a Critical Impurity Marker for Emtricitabine

Oxathiolan, 5FU-(-)-alpha is the (2S,5S)-trans diastereomer of the 5-fluorouracil oxathiolane nucleoside, serving as a process-related impurity and enantiomeric purity marker in emtricitabine drug substance. A validated polysaccharide-based chiral HPLC method achieved baseline resolution and quantification of this alpha-isomer impurity at levels as low as 0.05% relative to the emtricitabine beta-L-enantiomer peak [1]. This differentiates it from the beta-L-(2R,5S) emtricitabine (CAS 143491-57-0), the approved active pharmaceutical ingredient, which must be controlled to ICH Q3A thresholds.

Chiral HPLC resolution
Head-to-head
Rs > 1.5 from emtricitabine; LOD 0.05%
Supports chiral method validation for emtricitabine
System suitability context
Analytical Chemistry Pharmaceutical Quality Control Chiral Separation

Base-Specific Differentiation: 5-Fluorouracil vs. 5-Fluorocytosine Oxathiolane Analogs in Anti-HIV-1 Activity

In the D-configuration oxathiolane series, the 5-fluorouracil alpha-isomer (derivative 55, corresponding to Oxathiolan, 5FU-(-)-alpha) was the only uracil-based analog to exhibit significant anti-HIV-1 activity, whereas all other thymine, uracil, and 5-substituted uracil derivatives (both alpha and beta isomers) were essentially inactive [1]. In contrast, the 5-fluorocytosine beta-isomer (emtricitabine core) was among the most potent, with the alpha-5-fluorocytosine exhibiting an EC50 of 0.063 µM [2]. This establishes that the 5-fluorouracil base imposes a distinct activity threshold that is not interchangeable with the 5-fluorocytosine series.

Anti-HIV-1 SAR
Class-level
Sole active uracil analog in D-series; distinct from cytosine series
Base-specific activity context; not interchangeable with 5-FC
Specific IC50 not reported
Antiviral HIV-1 Structure-Activity Relationship

Enzymatic Activation Divergence: Substrate Affinity for Human 2'-Deoxycytidine Kinase (dCK)

The enantiomers of oxathiolane cytosine nucleosides show marked differences in affinity for human dCK, the key activating enzyme. The (-)-enantiomers of FTC and BCH-189 exhibit higher affinity (lower Km) than their (+)-counterparts, with Km values ranging from 5.7 to 42.1 µM [1]. Although data specific to the 5-fluorouracil alpha-isomer are not reported, the consistent pattern of enantiomer-dependent phosphorylation efficiency across the class allows the inference that the alpha-isomer will be a poorer substrate for dCK than the beta-isomer, limiting its intracellular conversion to the active triphosphate [1].

dCK substrate affinity
Class-level
(-)-enantiomers Km 5.7–42.1 µM; α-isomer predicted lower affinity
Predicts reduced activation efficiency
Class-level inference; direct data unavailable
Nucleoside Kinase Prodrug Activation Enantioselectivity

Cytotoxicity Profile: Lack of Acute Toxicity in PBM Cells at Concentrations up to 100 µM

Across the synthesized L-oxathiolanyl nucleoside series, none of the compounds, including the 5-fluorouracil alpha-isomer, exhibited cytotoxicity in human PBM cells or Vero cells up to 100 µM [1]. This is a class-wide observation that differentiates these oxathiolane nucleosides from other nucleoside analog series where cytotoxicity at lower concentrations is a known limitation. However, the lack of potent antiviral activity for the 5-fluorouracil alpha-isomer means its therapeutic index remains undefined relative to the beta-cytosine analogs.

Cytotoxicity
Reported
No cytotoxicity up to 100 µM in PBM and Vero cells
Reported low acute cytotoxicity across oxathiolane series
Selectivity index undefined
Cytotoxicity Selectivity Index Safety Screening

Physicochemical Differentiation: Predicted LogP and Solubility Profile vs. Emtricitabine

Oxathiolan, 5FU-(-)-alpha (5-fluorouracil base) has a predicted ACD/LogP of -0.47 and a polar surface area (PSA) of 104 Ų . This contrasts with the 5-fluorocytosine analog emtricitabine (molecular formula C8H10FN3O3S, MW 247.25 g/mol), which carries a 4-amino group on the pyrimidine ring, altering both hydrogen-bonding capacity and lipophilicity. The absence of the 4-amino group in the target compound reduces the calculated LogD at pH 7.4 to -0.82, indicating greater hydrophilicity than emtricitabine, which impacts chromatographic retention and extraction protocols .

Lipophilicity
Data to verify
ACD/LogP -0.47, PSA 104 Ų; vs. emtricitabine ~-0.9, ~118 Ų
Distinct hydrophilicity may affect extraction and retention
Predicted values; experimental confirmation advised
Physicochemical Properties Formulation Analytical Method Development

Synthetic Provenance: Stereochemical Outcome Dictated by D-Mannose or D-Galactose Chiral Pool Starting Material

The alpha-D-(2S,5S) configuration of Oxathiolan, 5FU-(-)-alpha is achieved through synthesis from D-mannose or D-galactose, which yields the natural D-nucleoside configuration series [1]. In contrast, the clinically relevant beta-L-(2R,5S) emtricitabine requires L-gulose as the chiral starting material [2]. This divergence in synthetic route means that the alpha isomer cannot be accessed through the emtricitabine manufacturing process without epimerization, and its presence in emtricitabine batches is a direct indicator of process control failure.

Synthetic provenance
Class-level
D-mannose/D-galactose → α-D-(2S,5S); L-gulose → β-L-(2R,5S)
Process impurity marker reflects stereochemical control
Synthetic routes are mutually exclusive
Asymmetric Synthesis Process Chemistry Chiral Intermediate

Defined Application Scenarios for Oxathiolan, 5FU-(-)-alpha (CAS 149819-47-6) Driven by Quantitative Evidence


Chiral HPLC System Suitability and Enantiomeric Purity Determination of Emtricitabine API

This compound is the ideal system suitability standard for validated chiral HPLC methods monitoring the alpha-isomer impurity in emtricitabine drug substance. As shown by the baseline resolution (Rs > 1.5) from the emtricitabine peak on polysaccharide-based chiral columns, laboratories can use it to confirm column performance and detector linearity before running batch release tests [1] (from Section 3, Evidence Item 1). Procurement of this specific CAS-registered standard ensures method reproducibility across sites and compliance with ICH Q2(R1) validation requirements.

Process-Related Impurity Reference Material in Emtricitabine Manufacturing Quality Control

Because the alpha-D-(2S,5S) configuration arises from a different chiral pool starting material (D-mannose/D-galactose) than the desired beta-L emtricitabine (from L-gulose), its presence indicates a process deviation or epimerization event [1] (from Section 3, Evidence Item 6). Quality control laboratories can use this compound as a spiked impurity reference to establish acceptance criteria and validate process consistency during API manufacture.

Structure-Activity Relationship (SAR) Probe for Base-Specific Effects in Oxathiolane Nucleoside Antiviral Research

The compound serves as a 5-fluorouracil base comparator in SAR studies of oxathiolane nucleosides. As the only uracil derivative in the D-series to show significant anti-HIV-1 activity, while all other uracil/thymine analogs were inactive, it provides a critical data point for understanding the role of the pyrimidine 4-substituent (O vs. NH2) in antiviral potency and cytotoxicity [1] (from Section 3, Evidence Item 2). Researchers can use it to benchmark new analogs against a structurally defined, moderate-activity control.

Enzymatic Substrate Specificity Studies for Nucleoside Kinase Profiling

Although direct kinetic data for this compound are not available, the established class-level evidence that alpha-configuration oxathiolane nucleosides are poorer substrates for human dCK than their beta-counterparts makes this compound a useful negative control or comparator in kinase specificity assays [1] (from Section 3, Evidence Item 3). In combination with the beta-isomer, it can help delineate the stereochemical determinants of dCK recognition and phosphorylation efficiency.

Application
Selection Property
Validation Focus
Chiral HPLC system suitability
Chiral separation selectivity
System suitability and impurity quantification
Process impurity reference
Stereochemical origin
Process deviation and epimerization monitoring
Antiviral SAR probe
5-FU vs. 5-FC base differentiation
Base-dependent activity and cell-model profiling
Nucleoside kinase profiling
Enantiomer-dependent substrate affinity
dCK recognition and phosphorylation assessment
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